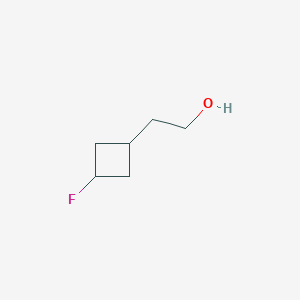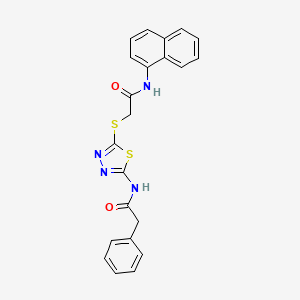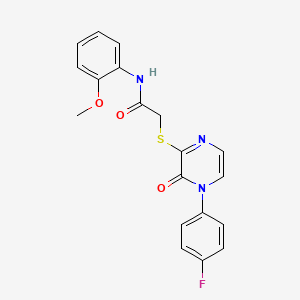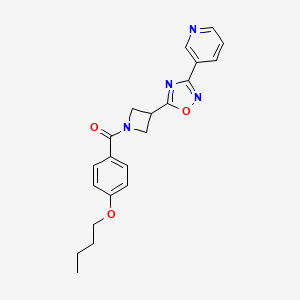
1-(4-oxo-4-phenylbutanoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-oxo-4-phenylbutanoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide, also known as OTAVA-BB 1202366, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development.
Aplicaciones Científicas De Investigación
1-(4-oxo-4-phenylbutanoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide 1202366 has been studied for its potential applications in drug development, particularly in the treatment of cancer and neurological disorders. Studies have shown that the compound exhibits anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, this compound 1202366 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mecanismo De Acción
The mechanism of action of 1-(4-oxo-4-phenylbutanoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide 1202366 is not fully understood, but studies suggest that it may act through multiple pathways. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell differentiation. Additionally, this compound 1202366 has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in cellular energy homeostasis and metabolism.
Biochemical and Physiological Effects:
This compound 1202366 has been shown to have several biochemical and physiological effects. Studies have demonstrated that the compound can induce apoptosis and inhibit cell proliferation in cancer cells, while also reducing oxidative stress and inflammation in the brain. Additionally, this compound 1202366 has been shown to have anti-inflammatory effects in the liver and reduce insulin resistance in diabetic mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-oxo-4-phenylbutanoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide 1202366 has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in drug development. However, the compound also has limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 1-(4-oxo-4-phenylbutanoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide 1202366. One area of focus is the development of more efficient synthesis methods to improve yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in drug development. Finally, future research should explore the potential side effects and toxicity of this compound 1202366 to ensure its safety for use in humans.
Métodos De Síntesis
1-(4-oxo-4-phenylbutanoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide 1202366 can be synthesized through a multi-step process involving the reaction of 4-phenylbutanoyl chloride with piperidine-4-carboxylic acid, followed by the addition of thiazole-2-amine and subsequent cyclization. The final product is obtained through purification and isolation techniques.
Propiedades
IUPAC Name |
1-(4-oxo-4-phenylbutanoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c23-16(14-4-2-1-3-5-14)6-7-17(24)22-11-8-15(9-12-22)18(25)21-19-20-10-13-26-19/h1-5,10,13,15H,6-9,11-12H2,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTRKGXDKRABQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)CCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

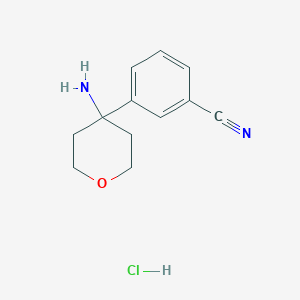
![2-(2H-1,3-benzodioxol-5-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2903882.png)
![7-{6-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2903883.png)
![(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2903884.png)

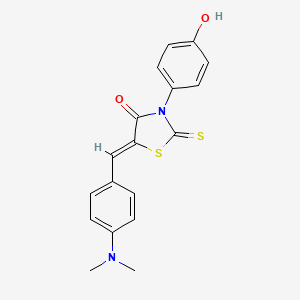
![1,4,6,7-Tetrahydropyrano[3,4-D]imidazol-2-amine](/img/structure/B2903889.png)
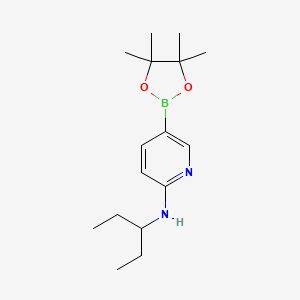
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-cyclopentylpropanamide](/img/structure/B2903894.png)

